molecular formula C10H12O4S B177102 Ethyl 2-(phenylsulfonyl)acetate CAS No. 7605-30-3

Ethyl 2-(phenylsulfonyl)acetate

Cat. No. B177102
CAS RN: 7605-30-3
M. Wt: 228.27 g/mol
InChI Key: NJBWORPRIRNTLH-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylsulfonyl)acetate is a chemical compound with the molecular formula C10H12O4S . It is also known by other names such as Ethyl Phenylsulfonylacetate and ethyl 2-(benzenesulfonyl)acetate .


Synthesis Analysis

The synthesis of Ethyl 2-(phenylsulfonyl)acetate can be achieved through various chemical processes. One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the substitution reaction of sodium benzenesulfinate or Amberlyst A-26 benzenesulfonyl with ethyl chloroacetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(phenylsulfonyl)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further attached to a phenylsulfonyl group (C6H5SO2) . The InChI code for this compound is InChI=1S/C10H12O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .


Chemical Reactions Analysis

Ethyl 2-(phenylsulfonyl)acetate can participate in various chemical reactions. For instance, it can undergo decarboxylation, deoxygenation, and deamination reactions. These reactions often involve the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .


Physical And Chemical Properties Analysis

Ethyl 2-(phenylsulfonyl)acetate is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has zero hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Protecting Groups for Carboxylic Acids

  • Application : Used as a carboxylic acid protecting group, particularly the 2-[3,5-bis(trifluoromethyl)phenylsulfonyl]ethyl group, which is easily removed under mild basic conditions with aqueous NaHCO3 (Alonso, Nájera, & Varea, 2003).

Cyclooxygenase-2 Inhibitors

  • Application : In the synthesis and evaluation of compounds that inhibit the cyclooxygenase-2 (COX-2) enzyme. Certain derivatives of ethyl 2-(phenylsulfonyl)acetate demonstrated good activity and selectivity for COX-2 inhibition, with potential analgesic activity (Consalvi et al., 2015).

Precursors of Sulfenic Acids

  • Application : As efficient precursors for sulfenic acids. The compounds, carrying both sulfone and sulfide residues, are used in the generation of new sulfoxides (Aversa et al., 2009).

Lossen Rearrangement

  • Application : Facilitating Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is significant for achieving good yields without racemization under milder conditions (Thalluri, Manne, Dev, & Mandal, 2014).

Stereoselective Glycosylations

  • Application : In the stereoselective synthesis of oligosaccharides, a crucial aspect of synthesizing biologically important oligosaccharides (Kim, Yang, Park, & Boons, 2005).

Solid Acid Catalyst

  • Application : In the modification of propylsulfonic acid-fixed Fe3O4@SiO2, to develop a magnetically separable solid acid catalyst for the hydrolysis of ethyl acetate in water (Nuryono et al., 2019).

Microencapsulation Techniques

  • Application : In the development of microencapsulation processes, particularly for preparing poly(d,l-lactide-co-glycolide) microspheres (Sah, 1997).

Safety And Hazards

Ethyl 2-(phenylsulfonyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(benzenesulfonyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBWORPRIRNTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226950
Record name Ethyl (phenylsulphonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(phenylsulfonyl)acetate

CAS RN

7605-30-3
Record name Acetic acid, 2-(phenylsulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7605-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (phenylsulphonyl)acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (phenylsulphonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (phenylsulphonyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
GQ Song, PP Yu, XF Huang - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C17H23NO4S, the pentadiene group adopts a planar conformation, with an rms deviation of 0.0410 (14) Å. The phenyl ring makes a dihedral angle of 85.73 (11) …
Number of citations: 9 scripts.iucr.org
WC Gao, JJ Zhao, F Hu, HH Chang, X Li, WL Wei - RSC Advances, 2015 - pubs.rsc.org
A general method for constructing both β-keto sulfones and β-dicarbonyl sulfones has been developed. β-Dicarbonyl sulfones were formed by iodine mediated α-sulfonylation of β-…
Number of citations: 20 pubs.rsc.org
H Peng, Y Cheng, N Ni, M Li… - ChemMedChem …, 2009 - Wiley Online Library
Bacterial quorum sensing has received much attention in recent years because of its relevance to pathological events such as biofilm formation. Based on the structures of two lead …
P Wichienukul - 2017 - uh-ir.tdl.org
Plasminogen activator (Pla) is an outer membrane protease produced by Yersinia Pestis (Y. pestis), a pathogenic bacterium that causes plague. Pla helps spread the bacteria from the …
Number of citations: 2 uh-ir.tdl.org
OM Mulina, DA Pirgach, GI Nikishin… - European Journal of …, 2019 - Wiley Online Library
Selectivity of sulfonylation of β‐keto esters with sodium sulfinates under the action of iron(III) salts as oxidants can be regulated by the type of solvent used and the reaction temperature. …
A Wojtasiewicz, B Lewandowski, M Judka, M Mąkosza - 2009 - Wiley Online Library
The carbanions of (E)‐ and (Z)‐1‐chloro‐5‐(phenylsulfonyl)‐pent‐2‐enes can be considered as vinylogues of γ‐chlorocarbanions. Because in these cases intramolecular 1,3‐…
H Wang, P Lian, Y Zheng, J Li, X Wan - Organic & Biomolecular …, 2020 - pubs.rsc.org
A coupling reaction between sulfonyl radicals and silver-based carbenes has been well established. This simple radical–carbene coupling (RCC) process provided an efficient …
Number of citations: 12 pubs.rsc.org
BR Raju - 2007 - gyan.iitg.ac.in
I express my profound gratitude and indebtness to my research supervisor Dr. Anil K. Saikia who initiated me to the science. His suggestions, criticisms and constant encouragement …
Number of citations: 2 gyan.iitg.ac.in
AC Martin - 2022 - search.proquest.com
The synthesis of complex, polysubstituted aromatic rings from simple, non-aromatic building blocks is a consistent challenge to the synthetic community. Neopentylene ring fusions are …
Number of citations: 2 search.proquest.com
H Peng - 2012 - search.proquest.com
Bacterial quorum sensing is regarded as a novel target for the design of antimicrobials. Based on lead structures identified from HTS, 39 analogues have been synthesized and …
Number of citations: 8 search.proquest.com

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